Thalidomide-O-acetamido-C4-acid is a synthetic compound derived from thalidomide, which has gained attention for its role as a Cereblon E3 ligase modulator. This compound is part of a broader class of immunomodulatory drugs known as immunomodulatory imide drugs, or IMiDs, and is primarily utilized in research contexts related to targeted protein degradation and cancer therapies. The compound's structure incorporates an acetamido group and a C4 alkyl chain, enhancing its reactivity and potential applications in medicinal chemistry.
Thalidomide-O-acetamido-C4-acid is classified under the chemical category of Cereblon E3 ligase modulators, which are characterized by their ability to interact with the cereblon protein to influence protein degradation pathways. This compound is often used in the synthesis of other bioactive molecules and has been linked to various therapeutic applications, particularly in oncology and immunology.
The compound's chemical formula is with a molecular weight of approximately 402.4 g/mol . Its CAS number is 1799711-24-2, which facilitates its identification in chemical databases .
The synthesis of Thalidomide-O-acetamido-C4-acid typically involves several key steps:
These synthetic routes are optimized for efficiency and yield, often employing techniques such as chromatography for purification.
The molecular structure of Thalidomide-O-acetamido-C4-acid features a glutarimide ring fused with a phthaloyl moiety, characteristic of thalidomide derivatives. The presence of the acetamido group enhances its solubility and reactivity.
Key structural data includes:
Thalidomide-O-acetamido-C4-acid participates in various chemical reactions, particularly in the context of targeted protein degradation technologies like PROTAC (proteolysis-targeting chimeras). The compound's ability to form ternary complexes with target proteins and E3 ligases is crucial for its function.
The reactions typically involve:
The mechanism of action for Thalidomide-O-acetamido-C4-acid revolves around its role as a Cereblon E3 ligase modulator. By binding to cereblon, it alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and degradation of specific target proteins involved in cancer progression and immune response modulation.
This mechanism has been linked to:
Thalidomide-O-acetamido-C4-acid is primarily utilized in scientific research, particularly in:
CAS No.: 40054-73-7
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 93527-39-0
CAS No.: 126654-52-2
CAS No.: 7045-51-4